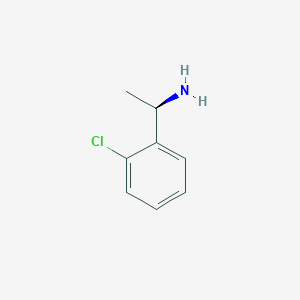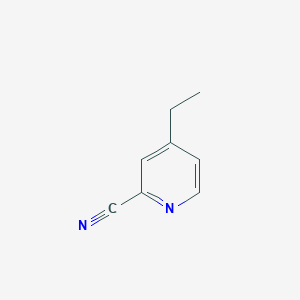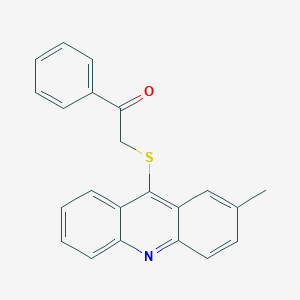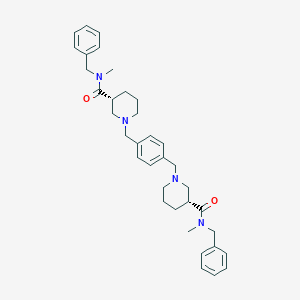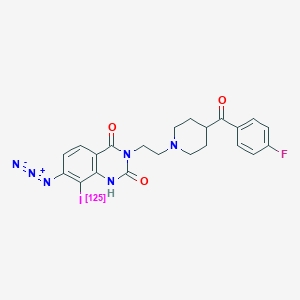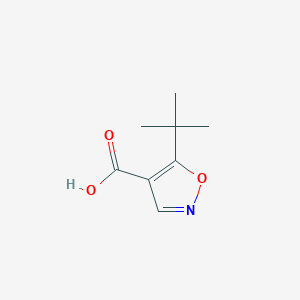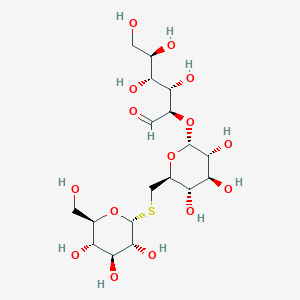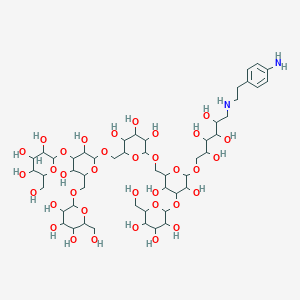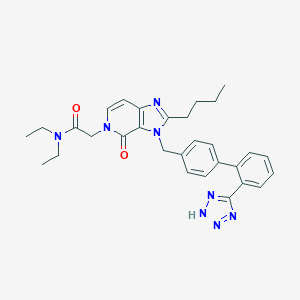
2Botbmip
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2Botbmip is a chemical compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. This compound is synthesized using a specific method and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments. In
Mechanism Of Action
The mechanism of action of 2Botbmip is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been shown to inhibit the activity of certain enzymes, which can lead to the inhibition of cell proliferation and the induction of apoptosis. Additionally, 2Botbmip has been shown to modulate the immune response, which may contribute to its anti-inflammatory and anti-viral properties.
Biochemical And Physiological Effects
2Botbmip has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, this compound has been shown to induce apoptosis in cancer cells, which may contribute to its anti-tumor properties. 2Botbmip has also been shown to modulate the immune response, which may contribute to its anti-viral properties.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2Botbmip for lab experiments is its wide range of biological activities. This compound has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties, which makes it a useful tool for studying various diseases. Additionally, 2Botbmip has been shown to be relatively safe and well-tolerated in animal studies, which makes it a useful tool for preclinical studies.
However, there are also some limitations to the use of 2Botbmip in lab experiments. One of the main limitations is its complex synthesis method, which requires a high level of expertise in organic chemistry. Additionally, the mechanism of action of 2Botbmip is not fully understood, which makes it difficult to interpret the results of experiments.
Future Directions
There are many future directions for research on 2Botbmip. One area of research could focus on the development of more efficient and cost-effective synthesis methods for this compound. Additionally, further studies are needed to understand the mechanism of action of 2Botbmip and to identify its molecular targets.
Another area of research could focus on the development of 2Botbmip as a therapeutic agent for various diseases. This could involve preclinical studies to evaluate its safety and efficacy in animal models, as well as clinical trials to evaluate its efficacy in humans.
Finally, further studies are needed to understand the potential side effects of 2Botbmip and to identify ways to mitigate these effects. This could involve the development of new formulations or delivery methods for this compound, as well as the identification of potential drug interactions.
Conclusion:
In conclusion, 2Botbmip is a chemical compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. This compound has a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. Further research is needed to fully understand the mechanism of action of 2Botbmip and to identify its potential therapeutic applications.
Synthesis Methods
The synthesis of 2Botbmip involves a series of chemical reactions that result in the formation of the final product. This compound is synthesized using a specific method that involves the use of various reagents and solvents. The process of synthesis is complex and requires a high level of expertise in organic chemistry.
Scientific Research Applications
2Botbmip has been studied extensively in scientific research due to its potential use as a therapeutic agent. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. This compound has been tested in vitro and in vivo, and the results have been promising, suggesting that it may be a useful agent for the treatment of various diseases.
properties
CAS RN |
156222-09-2 |
|---|---|
Product Name |
2Botbmip |
Molecular Formula |
C30H34N8O2 |
Molecular Weight |
538.6 g/mol |
IUPAC Name |
2-[2-butyl-4-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazo[4,5-c]pyridin-5-yl]-N,N-diethylacetamide |
InChI |
InChI=1S/C30H34N8O2/c1-4-7-12-26-31-25-17-18-37(20-27(39)36(5-2)6-3)30(40)28(25)38(26)19-21-13-15-22(16-14-21)23-10-8-9-11-24(23)29-32-34-35-33-29/h8-11,13-18H,4-7,12,19-20H2,1-3H3,(H,32,33,34,35) |
InChI Key |
VDFOBEUYPXRSDL-UHFFFAOYSA-N |
SMILES |
CCCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)N(C=C2)CC(=O)N(CC)CC |
Canonical SMILES |
CCCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)N(C=C2)CC(=O)N(CC)CC |
synonyms |
2-butyl-4-oxo-4,5-dihydro-3-((2'-(1H-tetrazol-5-yl)-4-biphenylyl)methyl)-3H-imidazo(4,5-c)pyridine-5-(N,N-diethylacetamide) 2BOTBMIP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



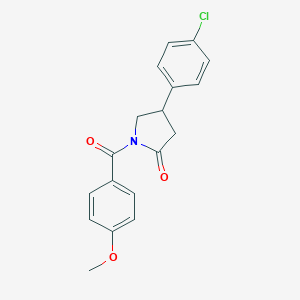
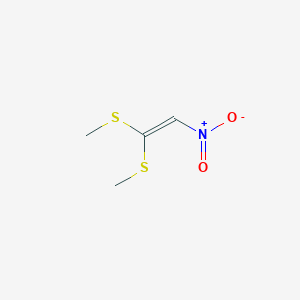
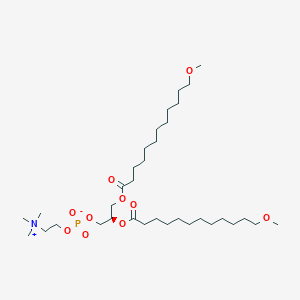
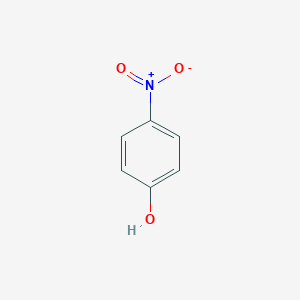
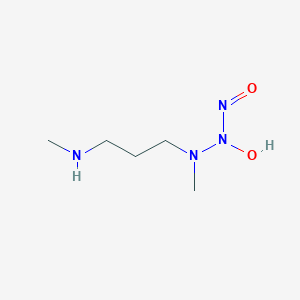
![4-[Oxido(oxo)(15N)(15N)azaniumyl]phenol](/img/structure/B140049.png)
